9-Trimethylsilyl-2,6-dichlorpurin
Overview
Description
9-Trimethylsilyl-2,6-dichlorpurin is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of purine, a fundamental building block of nucleic acids, and its unique structure makes it valuable for a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Trimethylsilyl-2,6-dichlorpurin typically involves the alkylation of purine derivatives. One common method is the reaction of 2,6-dichloropurine with trimethylsilyl chloride under specific conditions to introduce the trimethylsilyl group at the 9-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 9-Trimethylsilyl-2,6-dichlorpurin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-Trimethylsilyl-2,6-dichlorpurin is used as a building block for the synthesis of more complex purine derivatives
Biology: In biological research, this compound is used to study the interactions of purine derivatives with biological macromolecules. It can serve as a probe to investigate the binding affinity and specificity of purine receptors and enzymes.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. Its ability to interfere with nucleic acid synthesis makes it a candidate for therapeutic agents targeting rapidly dividing cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which 9-Trimethylsilyl-2,6-dichlorpurin exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach its targets more effectively. The specific pathways involved depend on the biological context, but generally, the compound interferes with nucleic acid synthesis and cellular processes.
Comparison with Similar Compounds
6-Chloropurine
9-Methylpurine
2,6-Diaminopurine
Uniqueness: 9-Trimethylsilyl-2,6-dichlorpurin stands out due to its unique combination of the trimethylsilyl group and the dichloro substitution on the purine ring. This combination provides enhanced reactivity and stability compared to other purine derivatives, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2,6-dichloropurin-9-yl)-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4Si/c1-15(2,3)14-4-11-5-6(9)12-8(10)13-7(5)14/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYABABUIOQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75788-35-1 | |
Record name | 2,6-dichloro-9-(trimethylsilyl)-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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